2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine involves several steps. One common method includes the reaction of 2-chloro-5-bromopyridine with 1-isopropylpiperidine under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride .
Scientific Research Applications
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine can be compared with other pyridine derivatives, such as:
2-Chloro-5-(1-methylpiperidin-2-yl)pyridine: Similar structure but with a different substituent on the piperidine ring.
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine: Another derivative with an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21ClN2 |
---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-10(2)17-7-5-4-6-13(17)12-9-16-14(15)8-11(12)3/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
UXNLOLANLPYEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(C)C)Cl |
Origin of Product |
United States |
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